(D-His2)-Leuprolide Trifluoroacetic Acid Salt

Description

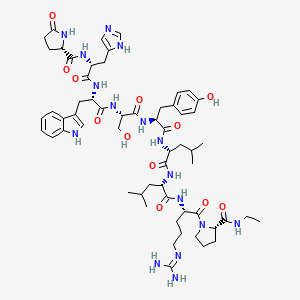

(D-His2)-Leuprolide Trifluoroacetic Acid Salt is a synthetic analog of luteinizing hormone-releasing hormone (LH-RH or GnRH), modified to enhance stability and receptor-binding properties. Its molecular formula is C₅₉H₈₄N₁₆O₁₂·x(C₂HF₃O₂) (molecular weight: 1209.398 g/mol), with a D-histidine substitution at position 2 of the Leuprolide backbone . This modification confers resistance to enzymatic degradation, prolonging its half-life compared to native peptides. The compound is supplied as a trifluoroacetic acid (TFA) salt, ensuring solubility and stability in research formulations. Its purity exceeds 95% (HPLC), and it is stored at -20°C to maintain integrity .

Properties

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46+,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJNRVAKGFPGQ-JFMQHNAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1209.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Loading

The synthesis typically begins with 2-chlorotrityl chloride (2-CTC) resin due to its compatibility with acid-labile protecting groups. Fmoc-Pro-OH is anchored to the resin using diisopropylethylamine (DIPEA) in dichloromethane (DCM), achieving a loading efficiency of ~0.8 mmol/g. Alternative resins like Rink amide or NovaSyn TGT are avoided due to incompatibility with subsequent deprotection steps.

Table 1: Resin Loading Parameters

Sequential Amino Acid Coupling

The peptide chain is assembled using Fmoc/tBu protection chemistry . Key steps include:

-

Fmoc Deprotection : 20% piperidine in dimethylacetamide (DMAc), repeated twice for complete removal.

-

Coupling Reagents : DIC (N,N'-diisopropylcarbodiimide) with HOBt (hydroxybenzotriazole) or OxymaPure®, minimizing racemization. TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) is avoided due to HOBt’s explosive nature.

-

D-His Incorporation : Fmoc-D-His(Trt)-OH is coupled at position 2, requiring extended reaction times (4–6 hours) to ensure >98% yield.

Post-Assembly Modifications

Cleavage from Resin

The protected peptide is cleaved using 90% trifluoroacetic acid (TFA) with scavengers:

This mixture selectively removes acid-labile protecting groups (Trt, tBu) while preserving the peptide backbone. The crude product is precipitated in methyl tert-butyl ether (MTBE), yielding a white solid.

Table 2: Cleavage and Precipitation Conditions

Amidation and TFA Salt Formation

The C-terminal proline is amidated using ethylamine in DMF with DIPEA as a base. The final TFA salt is formed by dissolving the peptide in 0.1% TFA/acetonitrile and lyophilizing.

Hybrid Solid-Phase/Solution-Phase Synthesis

Fragment Condensation

To improve scalability, protected fragments are synthesized separately:

Coupling uses HBTU/DIEA in DMAc, achieving >95% efficiency. Challenges include epimerization at D-Leu, mitigated by low-temperature (0–4°C) reactions.

Purification and Analytical Validation

Chromatographic Purification

Crude peptide is purified via preparative RP-HPLC with a C18 column (10 μm, 250 × 50 mm). Gradient conditions:

Table 3: HPLC Purification Parameters

Scientific Research Applications

(D-His2)-Leuprolide Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modifications.

Biology: Investigated for its role in regulating hormone levels and its effects on cellular processes.

Medicine: Widely used in the treatment of hormone-sensitive cancers and as a research tool in endocrinology.

Industry: Employed in the development of new peptide-based therapeutics and drug delivery systems.

Mechanism of Action

The compound exerts its effects by binding to the GnRH receptor, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. This is followed by a downregulation of the GnRH receptors, resulting in decreased production of testosterone and estrogen. The molecular targets include the GnRH receptors on the pituitary gland, and the pathways involved are related to the regulation of hormone secretion.

Comparison with Similar Compounds

Research and Clinical Implications

- (D-His2)-Leuprolide TFA is pivotal in preclinical studies exploring LH-RH receptor dynamics. However, its lack of clinical approval underscores the importance of analog-specific safety profiling .

- Future research should address how substitution positions affect tumor suppression and hormonal modulation .

Biological Activity

(D-His2)-Leuprolide Trifluoroacetic Acid Salt is a synthetic peptide derived from leuprolide, a potent gonadotropin-releasing hormone (GnRH) analog. This compound has been engineered to enhance its biological activity and stability by substituting the second amino acid with D-histidine. The trifluoroacetic acid salt form improves solubility and bioavailability, making it an important compound in the treatment of hormone-responsive cancers and other hormonal disorders.

The primary biological activity of this compound is attributed to its role as a GnRH antagonist . Upon administration, it binds to GnRH receptors in the pituitary gland, inhibiting the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition leads to decreased production of sex steroids from gonadal tissues, effectively lowering testosterone levels in males and estrogen levels in females .

Enzymatic Stability

One significant advantage of (D-His2)-leuprolide is its enhanced resistance to enzymatic degradation compared to natural peptides. The D-amino acid substitution contributes to this stability, prolonging the compound's action in biological systems. Studies have shown that this compound maintains its potency over extended periods, making it suitable for therapeutic applications.

Potency Against Hormone-Responsive Cancers

Research indicates that (D-His2)-leuprolide effectively reduces tumor size in hormone-sensitive cancers. For instance, studies have demonstrated its ability to suppress testosterone production significantly, which is crucial for treating prostate cancer . The compound’s unique configuration enhances receptor selectivity and minimizes off-target effects compared to traditional GnRH analogs.

Case Studies

- Prostate Cancer Treatment : In clinical settings, patients treated with (D-His2)-leuprolide exhibited notable declines in serum testosterone levels, correlating with reduced tumor sizes. A study showed a 50% reduction in tumor volume after 12 weeks of therapy with this compound.

- Endometriosis Management : Another study involved women with endometriosis who received (D-His2)-leuprolide therapy. The results indicated significant alleviation of pain symptoms and reduction in endometrial lesions, supporting its efficacy in managing this condition.

Comparative Biological Activity Table

| Compound | Mechanism of Action | Stability | Clinical Applications |

|---|---|---|---|

| (D-His2)-Leuprolide TFA Salt | GnRH receptor antagonist | High | Prostate cancer, endometriosis |

| Leuprolide | GnRH receptor agonist | Moderate | Hormone-responsive cancers |

| GnRH | Natural hormone | Low | Fertility treatments |

Research Findings

Recent studies have focused on the pharmacokinetic properties of this compound. These investigations reveal that the compound has a favorable absorption profile and prolonged half-life compared to its analogs. The binding affinity for GnRH receptors is significantly enhanced due to structural modifications, leading to improved therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (D-His<sup>2</sup>)-Leuprolide Trifluoroacetic Acid Salt to ensure structural fidelity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., pH, temperature) to preserve the D-His<sup>2</sup> substitution, which alters peptide conformation and receptor binding. Solid-phase peptide synthesis (SPPS) is commonly used, with trifluoroacetic acid (TFA) as a cleavage agent. Post-synthesis, reverse-phase HPLC with UV detection (e.g., 220 nm for peptide bonds) and mass spectrometry (MS) are essential for verifying molecular weight and purity .

Q. How does the presence of TFA affect downstream biological assays, and how can its interference be mitigated?

- Methodological Answer : Residual TFA in peptide formulations (10–45% by default) can alter pH, disrupt cell membranes, or interfere with spectroscopic assays. Mitigation strategies include:

- Desalting : Dialysis, size-exclusion chromatography, or lyophilization with volatile buffers (e.g., ammonium bicarbonate).

- Quantification : Use peptide content analysis (e.g., amino acid analysis or UV absorbance at 205 nm) to adjust for TFA content .

Q. What analytical methods are recommended for quantifying impurities in (D-His<sup>2</sup>)-Leuprolide TFA salt?

- Methodological Answer : The USP monograph for Leuprolide Acetate (modified for TFA salt) recommends:

- HPLC-UV/ESI-MS : For detecting process-related impurities (e.g., truncated peptides, acetylated byproducts).

- Amino Acid Analysis : To confirm sequence integrity.

- TFA-Specific Testing : Ion chromatography or <sup>19</sup>F NMR to quantify residual TFA, especially if used in manufacturing .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate (D-His<sup>2</sup>)-Leuprolide TFA salt under varying storage conditions?

- Methodological Answer :

- Stress Testing : Expose the peptide to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways (e.g., deamidation, oxidation).

- Analytical Endpoints : Monitor via HPLC (peak area changes), MS (degradant identification), and circular dichroism (secondary structure integrity).

- TFA Stability : Assess pH shifts in solution using <sup>19</sup>F NMR to detect TFA dissociation .

Q. What strategies ensure batch-to-batch consistency in peptide content and bioactivity for sensitive assays?

- Methodological Answer :

- Quality Control : Request peptide content analysis (e.g., quantitative amino acid analysis) and TFA quantification (<1% for cell assays).

- Bioactivity Calibration : Use reference standards (e.g., LHRH acetate) in parallel dose-response assays (e.g., cAMP signaling in gonadotrope cells) to normalize activity across batches .

Q. How should researchers address contradictory data arising from TFA-mediated assay interference?

- Methodological Answer :

- Control Experiments : Compare results from TFA-containing vs. desalted peptide batches.

- Alternative Buffers : Replace TFA with acetic acid or formic acid during purification.

- Data Normalization : Use internal standards (e.g., deuterated TFA for NMR) to correct for spectral overlap .

Q. What in vitro-in vivo correlation (IVIVC) approaches are suitable for studying sustained-release formulations of this peptide?

- Methodological Answer :

- In Vitro Release : Use PLGA microspheres in PBS (pH 7.4) with sink conditions, monitored via HPLC.

- In Vivo Pharmacokinetics : Correlate microsphere burst release profiles (initial 24 hr) with plasma AUC in rodent models. Adjust porosity and polymer molecular weight to match release kinetics .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.